molecular formula C24H22ClN3O3S2 B12013640 (5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 624724-59-0

(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12013640
CAS No.: 624724-59-0
M. Wt: 500.0 g/mol
InChI Key: OIJFMXRIWNEKSK-STZFKDTASA-N
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Description

(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole ring, and several functional groups that contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the thiazolidinone ring. Key reagents and conditions include:

    Starting Materials: 3-chloro-4-methoxybenzaldehyde, phenylhydrazine, and 3-methoxypropylamine.

    Reaction Conditions: The reactions are usually carried out under reflux conditions with appropriate solvents such as ethanol or methanol.

    Catalysts: Acid or base catalysts may be used to facilitate the formation of the rings and the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Key pathways involved could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, disrupting metabolic pathways.

    Receptor Binding: Interaction with cellular receptors could modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    tert-Butyl carbamate: Contains a carbamate group and is used in similar synthetic applications.

Uniqueness

This detailed article provides a comprehensive overview of (5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

624724-59-0

Molecular Formula

C24H22ClN3O3S2

Molecular Weight

500.0 g/mol

IUPAC Name

(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22ClN3O3S2/c1-30-12-6-11-27-23(29)21(33-24(27)32)14-17-15-28(18-7-4-3-5-8-18)26-22(17)16-9-10-20(31-2)19(25)13-16/h3-5,7-10,13-15H,6,11-12H2,1-2H3/b21-14-

InChI Key

OIJFMXRIWNEKSK-STZFKDTASA-N

Isomeric SMILES

COCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)/SC1=S

Canonical SMILES

COCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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